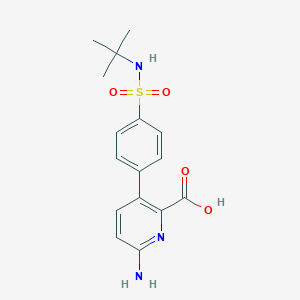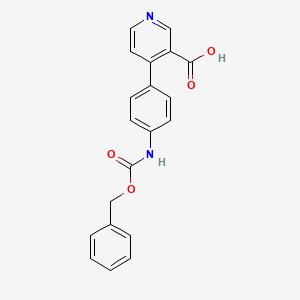
4-(4-Cbz-Aminopheny)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Cbz-Aminopheny)nicotinic acid: is a chemical compound with the molecular formula C20H16N2O4 and a molecular weight of 348.35 g/mol . This compound is characterized by the presence of a nicotinic acid moiety substituted with a 4-(4-Cbz-aminophenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Cbz-Aminopheny)nicotinic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 4-aminophenyl is protected using a carbobenzyloxy (Cbz) group to form 4-Cbz-aminophenyl.
Coupling Reaction: The protected 4-Cbz-aminophenyl is then coupled with nicotinic acid using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Cbz-Aminopheny)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinic acid moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinic acid derivatives.
Scientific Research Applications
4-(4-Cbz-Aminopheny)nicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(4-Cbz-Aminopheny)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to nicotinic acid receptors, which are involved in various physiological processes. Upon binding, it can modulate the activity of these receptors, leading to downstream effects such as changes in gene expression, enzyme activity, and cellular signaling pathways .
Comparison with Similar Compounds
Nicotinic acid: A simpler analog with similar biological activity but lacking the 4-(4-Cbz-aminophenyl) group.
Nicotinamide: Another analog with similar biological properties but different structural features.
4-Aminonicotinic acid: A structurally related compound with similar reactivity but different functional groups.
Uniqueness: 4-(4-Cbz-Aminopheny)nicotinic acid is unique due to the presence of the 4-(4-Cbz-aminophenyl) group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(24)18-12-21-11-10-17(18)15-6-8-16(9-7-15)22-20(25)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTWHIWAIIAXND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=C(C=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
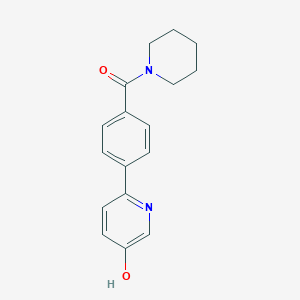
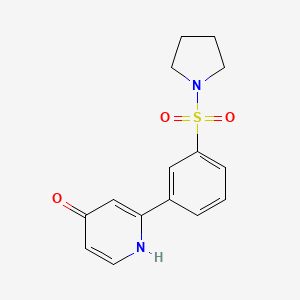

![6-Amino-3-[4-(pyrrolidinylsulfonyl)phenyl]picolinic acid](/img/structure/B6415994.png)
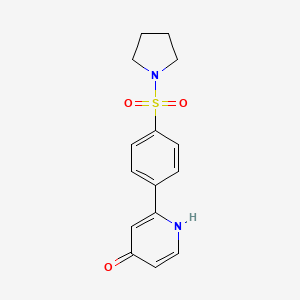
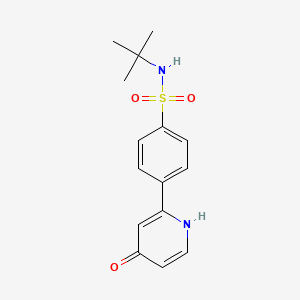

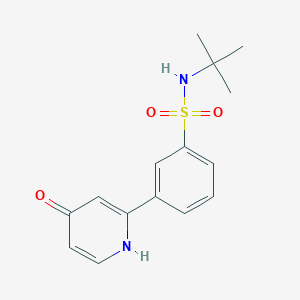
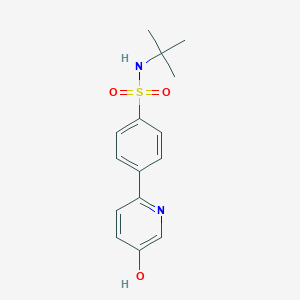
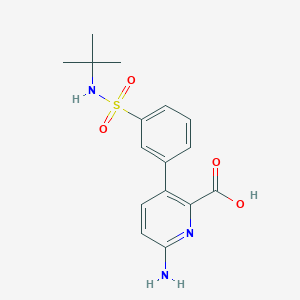
![4-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid](/img/structure/B6416022.png)

![6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid](/img/structure/B6416036.png)
